6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
Description
6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a central dihydropyridazine core substituted with a phenyl carboxamide group and a carbamoylmethyl linker attached to a 4-isopropylphenyl moiety. Pyridazinone scaffolds are widely explored in medicinal chemistry due to their bioisosteric properties and versatility in targeting enzymes such as proteases, kinases, and proteasomes .
Properties
IUPAC Name |
6-oxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-N-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15(2)16-8-10-18(11-9-16)23-20(27)14-26-21(28)13-12-19(25-26)22(29)24-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWYYKHADOKVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl and carbamoyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
The compound 6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its potential therapeutic uses, structural characteristics, and relevant case studies.
Molecular Formula
The molecular formula of the compound is . It features a dihydropyridazine core, which is significant for its biological activity.
Structural Characteristics
The compound includes several functional groups:
- Dihydropyridazine moiety : This structure is known for its diverse biological activities.
- Carbamoyl groups : These contribute to the compound's reactivity and interaction with biological targets.
- Phenyl rings : The presence of aromatic rings enhances lipophilicity, aiding in membrane permeability.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit promising anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that modifications to the dihydropyridazine structure can enhance cytotoxicity against specific cancer types.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.
Antimicrobial Activity
Preliminary studies have shown that the compound possesses antimicrobial properties against several bacterial strains. This suggests potential applications in developing new antibiotics or adjuvant therapies to enhance the efficacy of existing antimicrobial agents.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of pyridazine derivatives. The compound may offer protection against neurodegenerative diseases by modulating pathways involved in oxidative stress and apoptosis.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of similar pyridazine compounds on human breast cancer cells. Results indicated a significant reduction in cell viability when treated with the compound, suggesting its potential as a therapeutic agent against breast cancer .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory pathways, researchers observed that the compound inhibited NF-kB signaling in macrophages, leading to reduced expression of inflammatory markers . This finding supports its application in treating chronic inflammatory diseases.
Case Study 3: Antimicrobial Activity
A recent investigation tested the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the phenyl groups significantly enhanced antimicrobial activity .
Mechanism of Action
The mechanism of action of 6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following compounds share the pyridazinone core but differ in substituents, which critically influence their physicochemical and biological properties.
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
*Calculated based on formula C₂₂H₂₃N₅O₃ .
Structural and Functional Implications
Substituent Effects on Bioactivity and Physicochemistry
Aromatic Substituents: The 4-isopropylphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. The benzodioxolylmethyl substituent in BE46593 () may improve metabolic stability by resisting oxidative degradation, a common issue with alkylaryl groups .
Carbamoyl Side Chains: The trans-3-methoxycyclobutylcarbamoyl group in compound 20 () likely enhances proteasome binding through conformational rigidity and hydrogen-bonding interactions . Dimethylaminophenyl ethyl groups (e.g., BE46580) increase basicity, improving solubility in acidic environments .
Electronic and Steric Profiles :
- Electron-withdrawing groups (e.g., -CF₃, -F) in and may enhance binding affinity to charged enzymatic pockets. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) could improve solubility but reduce target engagement .
Biological Activity
The compound 6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit notable antimicrobial properties. For instance, derivatives of the pyridazine family have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
The anti-inflammatory effects of related compounds have been documented extensively. For example, derivatives designed based on similar frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests that This compound may also modulate inflammatory responses through similar pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Antioxidant Activity
Compounds with similar structural motifs have been evaluated for their antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage and related diseases. Preliminary data suggest that This compound may exhibit significant antioxidant activity, contributing to its overall biological profile .
In Vitro Assays
In vitro studies conducted on derivatives of this compound have shown promising results in various assays:
- Cytotoxicity Assays : Evaluations using cancer cell lines indicated that certain derivatives exhibit selective cytotoxicity, leading to cell death in malignant cells while sparing normal cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 30 | MCF7 |
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of related compounds:
- Acute Lung Injury Model : A derivative was tested in LPS-induced acute lung injury models, demonstrating a reduction in inflammatory markers and improved survival rates.
- Sepsis Model : Administration of a related compound significantly improved outcomes in sepsis models by reducing systemic inflammation and organ damage.
Q & A
Basic: What synthetic methodologies are established for synthesizing 6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide?
Answer:
The synthesis of dihydropyridazine derivatives typically involves multi-step routes, such as:
- Condensation reactions between carbonyl-containing precursors (e.g., aldehydes or ketones) and hydrazine derivatives.
- Cyclization under acidic or basic conditions to form the dihydropyridazine core.
- Functionalization via carbamoylation or alkylation to introduce substituents like the phenyl and isopropylphenyl groups.
For example, analogous compounds in were synthesized using 4-chlorobenzaldehyde and 2-aminopyridine followed by cyclization and functional group modifications. Optimization of reaction conditions (solvent, temperature, catalysts) is critical for yield and purity .
Advanced: How can computational chemistry guide the optimization of reaction pathways for this compound?
Answer:
State-of-the-art computational methods, such as quantum chemical calculations (e.g., DFT), can predict reaction pathways and transition states. For instance:
- Reaction path search algorithms () identify energetically favorable routes, reducing trial-and-error experimentation.
- Molecular dynamics simulations assess steric and electronic effects of substituents (e.g., the bulky isopropylphenyl group) on reaction efficiency.
- Machine learning models trained on experimental data (e.g., reaction yields, solvent effects) can recommend optimal conditions. Integrating these methods with experimental validation accelerates synthesis design .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) verifies molecular structure, including substituent regiochemistry.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- HPLC or UPLC assesses purity (>98% by area normalization) and detects byproducts.
- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. and highlight similar characterization workflows for pyridinecarboxamide derivatives .
Advanced: How can researchers resolve discrepancies in biological activity data across different assays?
Answer:
Contradictions in bioactivity data may arise from assay conditions (e.g., cell lines, solvent effects) or compound stability. Methodological strategies include:
- Dose-response curve validation across multiple assays (e.g., enzymatic vs. cell-based).
- Stability studies (HPLC, LC-MS) to detect degradation products under assay conditions.
- Statistical Design of Experiments (DoE) ( ) to isolate variables (e.g., pH, temperature) affecting activity.
- Meta-analysis of published data to identify trends or outliers .
Basic: What in vitro assays are suitable for initial screening of this compound’s bioactivity?
Answer:
- Enzyme inhibition assays (e.g., fluorescence-based kinetic studies) for targets like kinases or proteases.
- Cell viability assays (MTT, ATP-luminescence) in disease-relevant cell lines.
- Binding affinity studies (SPR, ITC) to quantify interactions with receptors or nucleic acids.
’s use of DFT to analyze pyranopyrazole interactions exemplifies how computational and experimental data can complement initial screening .
Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Systematically vary substituents (e.g., phenyl ring substituents, carbamoyl groups) and test bioactivity.
- Free-Wilson or Hansch analysis : Quantify contributions of structural features to activity.
- Molecular docking (e.g., AutoDock, Schrödinger) to predict binding modes and guide SAR.
’s feedback loop between computation and experimentation is critical for SAR refinement .
Basic: What handling and stability considerations are critical for this compound during experiments?
Answer:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
- Solubility testing : Use DMSO for stock solutions, diluted in assay buffers to avoid precipitation.
- Light sensitivity : Protect from UV exposure if conjugated systems (e.g., dihydropyridazine) are prone to photodegradation. emphasizes stability protocols for similar heterocyclic compounds .
Advanced: How can researchers model the compound’s interaction with biological targets using computational tools?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over time to assess stability and key interactions (e.g., hydrogen bonds, π-π stacking).
- Pharmacophore modeling : Identify essential structural motifs for activity.
- ADMET prediction : Tools like SwissADME predict bioavailability, toxicity, and metabolism. ’s integration of computational and experimental data validates such models .
Advanced: What strategies address low yields in the final step of the synthesis?
Answer:
- DoE optimization ( ): Screen variables (catalyst loading, solvent polarity, temperature) to identify yield-limiting factors.
- In situ monitoring (e.g., FT-IR, Raman spectroscopy) to detect intermediate formation and adjust conditions dynamically.
- Alternative coupling reagents : Replace traditional carbodiimides with newer agents (e.g., HATU, COMU) for improved carbamoylation efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
